(R)-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide
Overview
Description
®-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide is an organosulfur compound and a member of the class of sulfinamides. This compound is known for its use in asymmetric synthesis as a chiral auxiliary, often serving as a chiral ammonia equivalent for the synthesis of amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide typically involves the enantioselective oxidation of di-tert-butyl disulfide to the thiosulfinate, followed by disulfide bond cleavage using lithium amide . The chiral ligand used in this process is often prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same key steps of enantioselective oxidation and disulfide bond cleavage, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
®-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: It can be reduced to form sulfides.
Substitution: The sulfinamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, organozinc compounds, organolithium compounds, and enolates . Typical conditions involve the use of solvents like methanol and reaction temperatures ranging from room temperature to elevated temperatures depending on the desired reaction .
Major Products
Major products formed from these reactions include chiral amines, sulfonamides, and sulfides .
Scientific Research Applications
®-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide has a wide range of scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis for the production of enantiomerically pure amines.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereoselective environment during chemical reactions . The sulfinamide group acts as a protecting group and is removed after the desired stereoselective transformation is complete .
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide:
Sulfonimidates: These compounds are used as intermediates to access other important organosulfur compounds.
Uniqueness
®-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide is unique due to its high enantioselectivity and stability under various reaction conditions. It provides a robust and versatile chiral auxiliary for the synthesis of a wide range of chiral amines and other compounds .
Properties
IUPAC Name |
(NE)-2-methyl-N-(pyridin-3-ylmethylidene)propane-2-sulfinamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-10(2,3)14(13)12-8-9-5-4-6-11-7-9/h4-8H,1-3H3/b12-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQNAHRVOYMEED-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/C1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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